![molecular formula C11H19N3O2S B12560498 N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide CAS No. 192775-40-9](/img/structure/B12560498.png)
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is an organic compound that contains a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide typically involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Applications De Recherche Scientifique
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
- N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide
Uniqueness
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both primary and secondary amine groups
Propriétés
Numéro CAS |
192775-40-9 |
|---|---|
Formule moléculaire |
C11H19N3O2S |
Poids moléculaire |
257.35 g/mol |
Nom IUPAC |
N-[[4-(2-aminopropylamino)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-9(12)7-13-11-5-3-10(4-6-11)8-14-17(2,15)16/h3-6,9,13-14H,7-8,12H2,1-2H3 |
Clé InChI |
UTZYBMHVLOBETG-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC=C(C=C1)CNS(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


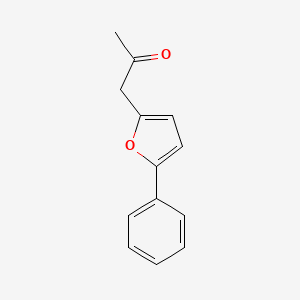
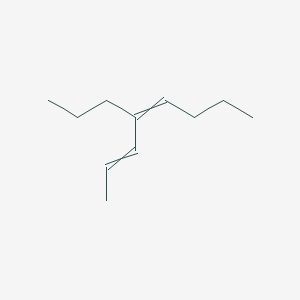
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
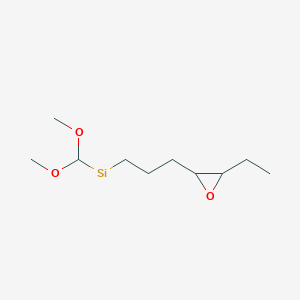
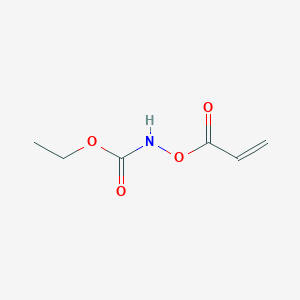
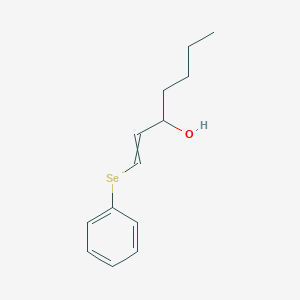
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)


![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)

![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)

